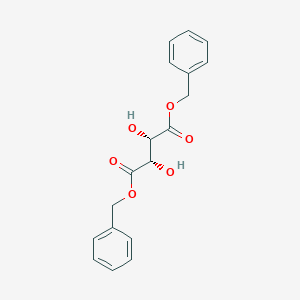

(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate

Description

Significance of Chiral Building Blocks in Contemporary Chemistry

In modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Biological systems, such as the enzymes and receptors in the human body, are themselves chiral, meaning they interact differently with the two enantiomers (non-superimposable mirror images) of a chiral molecule. nih.gov This specificity is a foundational principle in drug design; often, only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be inactive or even cause undesirable effects. nih.gov

This has led to a high demand for enantiomerically pure compounds. Chiral building blocks, also known as chiral synthons, are enantiomerically enriched molecules that are incorporated into a synthetic sequence to introduce a specific stereocenter into a target molecule. smolecule.comchemuniverse.com The use of these pre-existing chiral fragments is a key strategy in asymmetric synthesis, which aims to produce a single stereoisomer of a product. sigmaaldrich.com Compounds like (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate are derived from the "chiral pool," which consists of readily available and inexpensive natural products like tartaric acid, amino acids, and sugars. researchgate.net By starting with a molecule where the stereochemistry is already set, chemists can achieve efficient and cost-effective syntheses of complex, stereochemically defined targets. researchgate.nettorayfinechemicals.com

Stereochemical Context: (2S,3S)-Configuration and Enantiomeric Purity

The chemical identity and utility of this compound are intrinsically linked to its specific three-dimensional structure. Tartaric acid, the parent molecule, possesses two chiral carbon centers at positions 2 and 3. This gives rise to three stereoisomers: (2R,3R)-tartaric acid, its enantiomer (2S,3S)-tartaric acid, and an achiral meso-compound.

The designation (2S,3S) refers to the absolute configuration at these two chiral centers, as determined by the Cahn-Ingold-Prelog priority rules. In this isomer, both stereocenters have the 'S' configuration. The presence of two defined stereocenters in a non-meso arrangement makes the molecule chiral and thus optically active. smolecule.com The high enantiomeric purity of commercially available this compound is critical for its application in asymmetric synthesis, as it ensures the effective transfer of chirality to the target molecule without contamination from unwanted stereoisomers. This purity is often confirmed by measuring the compound's specific optical rotation. researchgate.net

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈O₆ | nih.govsmolecule.comchemuniverse.com |

| Molecular Weight | 330.33 g/mol | nih.govsmolecule.comchemuniverse.com |

| CAS Number | 4136-22-5 | nih.govsmolecule.comchemuniverse.com |

| Appearance | White to off-white powder | researchgate.net |

| Melting Point | 66-70 °C | researchgate.net |

| Optical Rotation [α]20/D | -12.5 ± 1° (c = 1.1% in acetone) | researchgate.net |

| Solubility | Good solubility in acetone (B3395972), chloroform, dichloromethane, ethanol, and methanol (B129727). Limited solubility in water. | smolecule.com |

Historical and Current Perspectives on the Compound's Research Utility

The historical importance of tartaric acid, the precursor to this compound, cannot be overstated. In 1848, Louis Pasteur's manual separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate was a landmark experiment that established the concept of molecular chirality and laid the groundwork for modern stereochemistry. Naturally occurring L-(+)-tartaric acid became one of the most important and accessible chiral building blocks for organic synthesis. torayfinechemicals.com

Building on this foundation, derivatives like this compound have become versatile tools in modern organic synthesis. Its primary role is as a chiral auxiliary or synthon, where its stereocenters are used to direct the formation of new stereocenters in a predictable manner. smolecule.comtorayfinechemicals.com The dibenzyl ester functionality offers several advantages: the benzyl (B1604629) groups can be removed under mild hydrogenolysis conditions, and their steric bulk can influence the stereochemical outcome of reactions at or near the chiral backbone.

Current research applications demonstrate its utility in several areas:

Asymmetric Synthesis: It serves as a starting material for creating other valuable chiral molecules. For example, it has been used as a reactant in the synthesis of diesters of aziridine-2,3-dicarboxylic acid derivatives and in the preparation of (-)-Chicoric acid, a known inhibitor. researchgate.net

Crystal Engineering: The well-defined structure and chirality of the molecule make it a useful component for designing and synthesizing crystalline materials with specific properties, potentially for applications in nonlinear optics. smolecule.com

Materials Science: Researchers are exploring its use as a precursor for the synthesis of novel materials, such as chiral polymers or as a component in liquid crystal materials. smolecule.com

The compound's ability to unambiguously set two stereocenters makes it a powerful tool for the total synthesis of complex natural products and for creating structural analogs for structure-activity relationship studies. torayfinechemicals.com

Interactive Table: Chemical Identification of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | dibenzyl (2S,3S)-2,3-dihydroxybutanedioate | nih.gov |

| Synonyms | (-)-Dibenzyl D-tartrate, Dibenzyl (2S,3S)-2,3-dihydroxybutanedioate | nih.gov |

| PubChem CID | 7010050 | nih.gov |

| SMILES | C1=CC=C(C=C1)COC(=O)C@HO | nih.gov |

| InChIKey | LCKIPSGLXMCAOF-HOTGVXAUSA-N | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKIPSGLXMCAOF-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H]([C@@H](C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426597 | |

| Record name | (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4136-22-5 | |

| Record name | 1,4-Bis(phenylmethyl) (2S,3S)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2s,3s Dibenzyl 2,3 Dihydroxysuccinate

Classical Esterification Approaches

The most established method for synthesizing (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate involves the direct esterification of D-tartaric acid with benzyl (B1604629) alcohol. This approach is favored for its straightforwardness and use of readily available starting materials.

Direct Esterification from D-Tartaric Acid and Benzyl Alcohol

The direct reaction between D-tartaric acid and benzyl alcohol is a condensation reaction that forms the desired dibenzyl ester and water as a byproduct. The core of this method is the conversion of the two carboxylic acid functional groups of tartaric acid into their corresponding benzyl esters.

A common laboratory-scale procedure involves heating a mixture of D-(-)-tartaric acid and an excess of benzyl alcohol in a suitable solvent, such as toluene (B28343). To drive the reaction equilibrium towards the product side, the water generated during the esterification is continuously removed. This is often accomplished using a Dean-Stark apparatus or a Hickman still, which facilitates the azeotropic removal of water with the solvent.

Acid-Catalyzed Reaction Conditions and Optimization

To enhance the rate of esterification, which is typically slow, a strong acid catalyst is employed. p-Toluenesulfonic acid (PTSA) is a widely used catalyst for this transformation due to its effectiveness and ease of handling. researchgate.net The catalytic cycle begins with the protonation of the carboxylic acid group, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by benzyl alcohol.

Optimization of the reaction involves several key parameters:

Catalyst Loading: Only a catalytic amount of acid is necessary. The concentration must be sufficient to accelerate the reaction without promoting side reactions, such as the dehydration of tartaric acid.

Temperature: The reaction is typically conducted under reflux conditions to achieve a reasonable reaction rate and facilitate water removal.

Reactant Ratio: An excess of benzyl alcohol is often used to ensure complete conversion of the tartaric acid.

Water Removal: Efficient and continuous removal of water is critical for achieving high yields.

Beyond PTSA, various other catalytic systems have been developed for esterification reactions, which could be adapted for this specific synthesis. These include solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), which offer the advantage of easy separation from the reaction mixture. Other systems utilize metal-based catalysts, such as those involving niobium or zirconium, which can operate under mild conditions.

Table 1: Comparison of Catalytic Systems for Benzyl Ester Synthesis

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| p-Toluenesulfonic Acid (PTSA) | Toluene, reflux | Low cost, effective | Homogeneous (difficult to separate), requires high temperatures |

| Sulfuric Acid | Excess alcohol, reflux | Very strong acid, high conversion | Strong dehydrating agent, potential for side reactions and charring |

| Ion-Exchange Resins (e.g., Amberlyst-15) | Reflux | Heterogeneous (easily recycled), low corrosion | Lower activity than homogeneous acids, potential for thermal degradation |

| Niobium Pentachloride (NbCl₅) | Room temperature, solvent-free | High yields, mild conditions | Stoichiometric amounts may be needed, metal waste |

| Porous Polymeric Acid Resins | 50-80 °C | Heterogeneous, recyclable, high selectivity | May require specific synthesis of the resin |

Advanced Enantioselective Synthesis Strategies

While the classical approach relies on a naturally chiral starting material, advanced synthetic strategies offer greater control over stereochemistry, which is particularly relevant when synthesizing derivatives or analogs.

Chiral Auxiliary-Mediated Routes

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary can be cleaved and recycled. sigmaaldrich.com In the context of tartaric acid derivatives, while the primary stereocenters are already present in the starting material, chiral auxiliaries can be employed to control the formation of new stereocenters in subsequent modifications of the dibenzyl tartrate molecule. For instance, a chiral auxiliary attached to one of the hydroxyl groups could direct a stereoselective alkylation or acylation at the other hydroxyl group. This method is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise three-dimensional structures. researchgate.net

Stereocontrol in Benzylation Procedures

The primary goal in the synthesis of this compound is the retention of the (2S,3S) configuration of the starting D-tartaric acid. The Fischer esterification conditions, being acid-catalyzed, are generally mild enough not to cause epimerization at the C2 and C3 positions. The stereochemical integrity of the carbon backbone is maintained throughout the reaction.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. wjpmr.comsamipubco.com The synthesis of this compound can be evaluated and improved through this lens.

The use of D-tartaric acid itself aligns with green chemistry, as it is a renewable feedstock derived from the winemaking industry. nih.govmdpi.com However, the classical synthesis method has several drawbacks from a green perspective. The use of toluene as a solvent is a significant concern, as it is a volatile organic compound (VOC) with associated health and environmental risks.

Modern approaches seek to address these issues:

Use of Greener Solvents: Replacing toluene with more environmentally friendly solvents, or ideally, developing solvent-free reaction conditions. mdpi.com

Heterogeneous Catalysis: Employing solid, recyclable catalysts, such as ion-exchange resins or silica-supported catalysts, eliminates the need for difficult separation processes and reduces catalyst waste. nih.govchemijournal.com

Energy Efficiency: Optimizing reactions to proceed at lower temperatures, potentially through more active catalysts or the use of microwave irradiation, can significantly reduce energy consumption. mdpi.com

Atom Economy: The esterification reaction itself has a good atom economy, with water being the only byproduct. Biocatalytic methods, using enzymes like lipases, could offer an even greener route, operating in aqueous media under mild conditions and with high specificity, further improving the sustainability of the process. researchgate.netnih.gov

Table 2: Green Chemistry Evaluation of Synthetic Approaches

| Principle | Classical Approach (PTSA/Toluene) | Potential Green Alternative |

| Prevention | Generates aqueous acidic waste. | Use of recyclable heterogeneous catalyst reduces waste. |

| Atom Economy | High (esterification produces only water). | Remains high; biocatalysis can be even more specific. |

| Less Hazardous Synthesis | Uses toluene (toxic, flammable VOC). | Solvent-free conditions or use of benign solvents (e.g., water, if using biocatalysis). |

| Safer Solvents | Toluene is a hazardous solvent. | Explore solvent-free synthesis or greener solvents like 2-MeTHF or Cyrene. |

| Energy Efficiency | Requires heating under reflux for extended periods. | Microwave-assisted synthesis or highly active catalysts can reduce reaction time and temperature. |

| Renewable Feedstocks | Utilizes D-tartaric acid, a renewable resource. | This aspect is already strong. |

| Catalysis | Uses a homogeneous catalyst that is difficult to recycle. | Employing recyclable heterogeneous catalysts (resins, supported acids) or biocatalysts (enzymes). nih.govresearchgate.net |

Development of Sustainable Solvents and Solvent-Free Methods

The synthesis of tartaric acid esters, including this compound, is increasingly moving towards environmentally benign methodologies. A key aspect of this "green" shift is the reduction or elimination of hazardous organic solvents. Research has demonstrated the viability of using water as a solvent for certain synthesis steps, which significantly improves the environmental profile of the process. For instance, ultrasound-promoted reactions in water have achieved excellent isolated yields, ranging from 86% to 98%, with high selectivity and without the formation of side products. mdpi.com

In some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. mdpi.com The combination of ultrasound irradiation and solvent-free reaction conditions represents a significant advancement in the eco-friendly synthesis of related compounds. mdpi.com These approaches not only reduce pollution but also simplify product purification, leading to more efficient and economical manufacturing.

Catalytic Innovations for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the production of enantiomerically pure compounds like this compound heavily relies on innovative catalytic systems. The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the synthesis of chiral diols from alkenes. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to create an asymmetric environment around the oxidant. wikipedia.org

The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of the desired enantiomer. wikipedia.org To make the process more economical and less hazardous, the highly toxic and expensive osmium tetroxide is used in catalytic quantities and continuously regenerated by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO). wikipedia.org These reagents are often available as pre-mixed formulations known as AD-mix-α (containing a DHQ ligand) and AD-mix-β (containing a DHQD ligand). wikipedia.orgyoutube.com The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, followed by a [3+2]-cycloaddition with the alkene to form a cyclic intermediate, which is then hydrolyzed to yield the diol. wikipedia.org

Other catalytic systems have also been explored. For instance, platinum-catalyzed enantioselective addition of bis(pinacolato)diboron (B136004) to conjugated dienes, followed by oxidation, provides a route to 1,4-diols with high levels of asymmetric induction. nih.gov While this specific method yields an unsaturated diol, the principles of using chiral ligands with metal catalysts to control stereochemistry are broadly applicable.

Atom Economy and Waste Reduction in Manufacturing Processes

Improving atom economy and minimizing waste are critical goals in modern chemical manufacturing. The Sharpless asymmetric dihydroxylation is a prime example of this principle in action. By using osmium tetroxide in catalytic amounts along with a co-oxidant for its regeneration, the process dramatically reduces the consumption of the heavy metal, thereby minimizing both cost and toxic waste. wikipedia.org

Exploration of Non-Conventional Activation Methods (e.g., Microwave, Ultrasound)

Non-conventional energy sources are being increasingly explored to enhance chemical reactions. Ultrasound-assisted synthesis, in particular, has shown considerable promise for esterification and related reactions. biointerfaceresearch.comuctm.edu The application of ultrasonic irradiation can significantly accelerate reaction rates through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of microbubbles in the liquid medium. biointerfaceresearch.comuctm.edu

This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction kinetics. uctm.edu Studies comparing conventional methods with ultrasound-assisted synthesis for ester production have demonstrated remarkable improvements. For example, reaction times have been reduced from hours to mere minutes, while simultaneously increasing product yields. biointerfaceresearch.com A notable advantage is the ability to conduct these reactions at room temperature, which drastically reduces energy consumption compared to conventional heating methods. biointerfaceresearch.com

The effectiveness of ultrasound can be influenced by several factors, including power, frequency, and whether the irradiation is applied continuously or intermittently. nih.gov Research on the enzymatic acylation of related compounds found that continual ultrasound application and pre-irradiation of the enzyme could lead to higher conversion rates. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Ester Synthesis biointerfaceresearch.com

| Synthesis Method | Reaction Time | Reaction Temperature | Yield Increase |

|---|---|---|---|

| Conventional Heating | 120 minutes | 67-70°C | Baseline |

| Ultrasound-Assisted | 15 minutes | Room Temperature | 2-10% |

Chemical Reactivity and Mechanistic Investigations of 2s,3s Dibenzyl 2,3 Dihydroxysuccinate

Reactivity of Hydroxyl Functional Groups

The two secondary hydroxyl groups on the chiral backbone are key sites for chemical modification. Their vicinal arrangement influences their reactivity, allowing for specific transformations.

Oxidation Pathways to Carbonyl Derivatives

The secondary hydroxyl groups of (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate can be oxidized to the corresponding carbonyl functionalities, yielding dibenzyl 2,3-dioxosuccinate. This transformation requires mild oxidizing agents to avoid cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.

Common methods for this type of oxidation include the Swern oxidation and the use of Dess-Martin periodinane (DMP).

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to produce the ketone. chemistrysteps.com This process is known for its mild conditions and high yields, making it suitable for substrates with sensitive functional groups like esters. wikipedia.orgbyjus.com

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgresearchgate.net The reaction is typically carried out in chlorinated solvents at room temperature and is known for its tolerance of a wide range of functional groups. wikipedia.orgresearchgate.netthieme-connect.com For vicinal diols, the reaction can sometimes lead to the formation of cyclic acetals, but with careful control of the reaction conditions, the desired diketone can be obtained. thieme-connect.com

Table 1: Comparison of Oxidation Methods for Vicinal Diols

| Oxidizing Agent | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild reaction conditions, high yields, avoids heavy metals. wikipedia.orgorganic-chemistry.org | Production of malodorous dimethyl sulfide, requires low temperatures (-78 °C). byjus.com |

| Dess-Martin Periodinane | DMP in CH₂Cl₂ | Room temperature reaction, neutral pH, high chemoselectivity. wikipedia.orgresearchgate.net | Potentially explosive, relatively expensive. wikipedia.org |

Derivatization Reactions of Hydroxyl Moieties

The hydroxyl groups of this compound can undergo various derivatization reactions, most notably to form ethers and esters, or to be protected by forming cyclic acetals or ketals. wikipedia.org These reactions are crucial for modifying the molecule's properties or for protecting the hydroxyl groups during subsequent synthetic steps.

One common derivatization is the formation of cyclic acetals or ketals by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. thieme-connect.com For instance, reaction with acetone (B3395972) in the presence of an acid catalyst would yield the corresponding isopropylidene ketal. This reaction is reversible and is often used as a protecting group strategy for vicinal diols.

Reactivity of Ester Linkages

The two benzyl (B1604629) ester functionalities are susceptible to nucleophilic attack at the carbonyl carbon, leading to either reduction or transesterification.

Reduction to Corresponding Alcohols

The ester groups of this compound can be reduced to the corresponding primary alcohols, (2S,3S)-1,4-dibenzyloxy-2,3-butanediol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction effectively converts the ester functionalities into hydroxyl groups while leaving the benzyl ether protecting groups intact. Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Transesterification Reactions

Transesterification is a process where the benzyl alcohol moiety of the ester is exchanged with another alcohol. masterorganicchemistry.comyoutube.comlibretexts.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com In a typical procedure, this compound would be treated with a large excess of the new alcohol in the presence of a catalytic amount of a strong acid (like sulfuric acid) or a base (like sodium alkoxide). masterorganicchemistry.comlibretexts.org The use of the alcohol as the solvent helps to drive the equilibrium towards the desired product. libretexts.org For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would yield dimethyl (2S,3S)-2,3-dihydroxysuccinate and benzyl alcohol.

Table 2: Catalysts for Transesterification

| Catalyst Type | Example | Mechanism |

|---|---|---|

| Acid-Catalyzed | H₂SO₄, HCl | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. youtube.comlibretexts.org |

| Base-Catalyzed | NaOR, KOR | The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com |

Reactivity of Benzyl Groups

The benzyl groups in this compound are typically present as benzyl esters. A key reaction involving the benzyl group is its removal, a process known as debenzylation.

Catalytic hydrogenolysis is a common method for the debenzylation of benzyl esters. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. The reaction results in the cleavage of the carbon-oxygen bond of the ester, yielding the free carboxylic acid, (2S,3S)-2,3-dihydroxysuccinic acid (tartaric acid), and toluene (B28343). This method is advantageous due to its mild conditions and the clean formation of the desired product.

Nucleophilic Substitution Reactions and Conditions

The synthesis of this compound itself is a prime example of a nucleophilic substitution reaction. Typically, it is prepared by the esterification of L-tartaric acid with benzyl alcohol. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, which protonates the carboxylic acid groups, making them more susceptible to nucleophilic attack by benzyl alcohol. The reaction proceeds to afford the desired dibenzyl ester.

While the primary role of this compound is not as a substrate for further nucleophilic substitution at the ester positions, the hydroxyl groups can potentially act as nucleophiles. However, their reactivity is often sterically hindered by the adjacent bulky benzyl ester groups.

A key application of derivatives of this compound involves their use as chiral auxiliaries in nucleophilic addition reactions. For instance, chiral phosphoramides derived from related structures have been employed as Lewis bases to activate silicon species in asymmetric allylation and crotylation reactions of aldehydes. nih.gov In these cases, the chiral backbone of the tartrate derivative dictates the stereochemical outcome of the nucleophilic attack on the aldehyde.

Benzyl Group Removal Strategies

The benzyl groups in this compound serve as protecting groups for the carboxylic acid functionalities. Their removal is a crucial step in many synthetic sequences to liberate the free diacid or to allow for further transformations. Several strategies have been developed for the deprotection of benzyl esters, and the choice of method often depends on the sensitivity of other functional groups within the molecule.

Catalytic Hydrogenation: A widely used and generally mild method for benzyl group removal is catalytic hydrogenation. This typically involves reacting the benzyl ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The reaction proceeds to yield the free carboxylic acid and toluene as a byproduct. A variation of this method is catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid in the presence of a palladium catalyst. fau.de This can be advantageous as it avoids the need for handling hydrogen gas. Studies on the hydrogenation of related compounds like dibenzyltoluene have shown that the reaction can be carried out under various temperature and pressure conditions using catalysts such as Raney-Ni, Ru/Al2O3, or platinum-based catalysts. researchgate.netresearchgate.netrsc.org

Oxidative Cleavage: An alternative to hydrogenation is oxidative cleavage. A common reagent for this purpose is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov The reaction with DDQ can be performed under neutral conditions and is particularly useful when other reducible functional groups are present in the molecule that would not survive hydrogenation. rsc.org The mechanism of DDQ-mediated debenzylation often involves a hydride transfer from the benzylic position to DDQ. researchgate.net Photo-oxidative debenzylation using DDQ and visible light has also been reported as an efficient method. orgsyn.orgresearchgate.net

Interactive Table: Benzyl Group Removal Strategies

| Method | Reagents and Conditions | Advantages | Potential Limitations |

| Catalytic Hydrogenation | H₂, Pd/C | Mild conditions, high yields | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes) |

| Catalytic Transfer Hydrogenation | Formic acid, Pd/C | Avoids handling of H₂ gas | Can require higher catalyst loading |

| Oxidative Cleavage | DDQ | Selective for benzyl groups, tolerant of many other functional groups | Stoichiometric amounts of oxidant may be required, potential for side reactions |

Stereochemical Control and Transformations

The C₂-symmetric chiral scaffold of this compound makes it an excellent tool for controlling stereochemistry in organic reactions. Its ability to form diastereomeric complexes and act as a chiral auxiliary is central to its utility.

Diastereomeric Complex Formation with Racemic Substrates

A fundamental application of chiral molecules like this compound is in the resolution of racemic mixtures. This is achieved through the formation of diastereomeric complexes. When a racemic mixture of a compound (e.g., an amine or an alcohol) is reacted with an enantiomerically pure acid like the diacid derived from this compound, two diastereomeric salts are formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

For example, the chiral resolution of racemic ibuprofen, a well-known non-steroidal anti-inflammatory drug, can be achieved by forming diastereomeric salts with a chiral amine. advanceseng.com Similarly, the diacid of this compound can be used to resolve racemic bases. After separation of the diastereomers, the pure enantiomers of the substrate can be recovered by breaking the salt.

Investigation of Chiral Recognition Mechanisms

The ability of this compound to differentiate between enantiomers of a racemic substrate is a result of a phenomenon known as chiral recognition. The precise mechanism of this recognition is a subject of ongoing research and is crucial for the rational design of more efficient resolving agents and chiral auxiliaries.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the non-covalent interactions that govern chiral recognition. masterorganicchemistry.com By studying the NMR spectra of the diastereomeric complexes formed between the chiral host (the tartrate derivative) and the enantiomers of the guest molecule, subtle differences in their three-dimensional structures and intermolecular interactions can be elucidated. For instance, diastereotopic protons in a methylene (B1212753) group adjacent to a newly formed chiral center in a diastereomeric ester will exhibit different chemical shifts in the ¹H NMR spectrum, providing information about the stereochemical environment. nih.gov These studies help to build models that explain the basis of stereochemical discrimination.

Theoretical and Computational Chemistry Studies

To gain a deeper understanding of the reaction mechanisms and stereochemical outcomes involving this compound and its derivatives, researchers have turned to theoretical and computational chemistry methods.

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model chemical reactions at the molecular level. rsc.org These calculations can provide valuable insights into the structures of transition states, reaction intermediates, and the energy barriers associated with different reaction pathways.

In the context of reactions involving tartrate derivatives, DFT studies have been used to investigate the mechanism of asymmetric dihydroxylation, a reaction that produces vicinal diols with high stereoselectivity. york.ac.uk Although not specifically focused on this compound, these studies on the Sharpless asymmetric dihydroxylation, which utilizes a chiral ligand to control the stereochemistry of the oxidation of an alkene by osmium tetroxide, provide a framework for understanding how chiral ligands direct the approach of a reactant to a substrate. alfa-chemistry.comwikipedia.org Similar computational approaches could be applied to model the transition states of reactions where this compound or its derivatives act as chiral auxiliaries, helping to explain the observed diastereoselectivities. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Insights

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules by simulating their motion over time. nih.gov This technique provides detailed information on the conformational landscape of a molecule, which includes identifying stable low-energy conformations, the transitions between them, and the influence of the surrounding environment, such as a solvent. researchgate.netnih.gov For a molecule like this compound, which possesses significant flexibility due to multiple rotatable bonds in its backbone and benzyl side chains, MD simulations can offer critical insights into its three-dimensional structure and behavior in solution.

While specific, in-depth molecular dynamics studies exclusively focused on this compound are not extensively detailed in publicly accessible literature, the methodology has been widely applied to similar chiral molecules and provides a framework for understanding its potential conformational properties. nih.gov The primary goal of such a simulation would be to sample the vast conformational space to identify the most probable shapes the molecule adopts. nih.gov This is achieved by numerically solving Newton's equations of motion for the system, where the forces between atoms are described by a molecular mechanics force field. researchgate.net

The process typically involves generating an initial structure, solvating it in a box of water or another solvent to mimic solution conditions, and running the simulation for a sufficient duration (nanoseconds to microseconds) to observe relevant molecular motions. nih.gov Enhanced sampling techniques, such as accelerated molecular dynamics, are often employed to overcome energy barriers and explore the conformational space more efficiently. nih.gov

For this compound, key areas of investigation using MD simulations would include:

Torsional Angle Distributions: Analyzing the dihedral angles along the succinate (B1194679) backbone and the bonds connecting the benzyl groups to understand the preferred orientation of these substituents.

Solvent Interactions: Characterizing how solvent molecules arrange around the solute and the role of hydrogen bonding with the hydroxyl and ester groups.

Insights from computational studies on structurally related compounds, such as benzyl-substituted dehydroquinic acids, have demonstrated the utility of MD simulations. nih.gov In those studies, simulations revealed how the conformation of flexible loops in enzymes changes upon binding to inhibitors with different benzyl substituents. nih.gov These simulations also helped explain differences in inhibitory potency by identifying key interactions and conformational states. nih.gov A similar approach applied to this compound could elucidate its intrinsic conformational preferences, which are fundamental to its role as a chiral building block in synthesis.

Table 1: Typical Parameters for a Molecular Dynamics Simulation of a Small Organic Molecule

| Parameter | Description | Typical Value/Method | Reference |

|---|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, OPLS | nih.govresearchgate.net |

| Solvent Model | Explicit representation of solvent molecules surrounding the solute. | TIP3P, SPC/E (for water) | nih.gov |

| Simulation Time | Total duration of the simulated trajectory. | 100 ns - 21 µs | nih.govmdpi.com |

| Time Step | The interval between successive evaluations of forces and positions. | 2 fs | researchgate.net |

| Ensemble | The statistical mechanical ensemble that defines the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) | nih.gov |

| Sampling Method | Technique used to enhance the exploration of the conformational space. | Conventional MD, Accelerated MD | nih.govmdpi.com |

Computational Design of Derivatives and Reaction Pathways

Computational chemistry provides indispensable tools for the rational design of new molecules and for investigating the mechanisms of chemical reactions. By modeling molecules and their interactions in silico, researchers can predict the properties of novel derivatives and understand the energetic profiles of reaction pathways, thereby guiding experimental work.

For this compound, computational methods can be employed to design derivatives with tailored properties for specific applications, such as asymmetric catalysis or materials science. This process involves modifying the parent structure—for instance, by introducing various substituents onto the phenyl rings of the benzyl groups—and then calculating the resulting changes in electronic, steric, and conformational properties.

A pertinent example of this approach is found in the computational and structural investigation of inhibitors for the enzyme type II dehydroquinase. nih.gov In that research, derivatives of (2S)-2-benzyl-3-dehydroquinic acid were synthesized with either electron-donating (e.g., methoxy) or electron-withdrawing (e.g., perfluoro) groups on the benzyl moiety. nih.gov Computational studies, in conjunction with X-ray crystallography, revealed that these substitutions led to significant differences in how the inhibitors bound to the enzyme's active site and influenced the conformation of a critical flexible loop. nih.gov This knowledge is crucial for designing more potent and selective enzyme inhibitors.

A similar strategy could be applied to this compound. By computationally screening a library of virtual derivatives, one could identify candidates with desirable characteristics. For example, in the context of designing a chiral ligand for a metal-catalyzed reaction, density functional theory (DFT) calculations could be used to:

Predict the binding energy of the ligand to a metal center.

Evaluate the steric hindrance around the catalytic site.

Model the transition states of key steps in a catalytic cycle to predict enantioselectivity.

Table 2: Hypothetical Derivatives of this compound for Computational Screening

| Derivative | Substituent (R) on Phenyl Ring | Property to Investigate | Potential Application |

|---|---|---|---|

| 1 | H (Parent Compound) | Baseline steric/electronic profile | Chiral Auxiliary |

| 2 | 4-Methoxy (-OCH₃) | Increased electron density on phenyl rings | Modulating catalyst electronics |

| 3 | 4-Nitro (-NO₂) | Decreased electron density, potential for H-bonding | Altering ligand-metal interactions |

| 4 | 3,5-di-tert-Butyl | Increased steric bulk | Enhancing enantioselectivity in catalysis |

| 5 | Perfluoro (-F₅) | Strong electron withdrawal, altered lipophilicity | Fine-tuning solubility and binding |

Furthermore, computational chemistry is instrumental in elucidating reaction pathways. The diastereospecific bis-alkoxycarbonylation of indene (B144670) to form a succinate derivative, for example, was rationalized by considering the mechanism of palladium catalysis. researchgate.net Computational modeling of such catalytic cycles can map out the full energy landscape, identifying intermediates and transition states. This allows chemists to understand the origins of stereoselectivity and to optimize reaction conditions, such as temperature, pressure, and catalyst choice, without extensive empirical screening. researchgate.net For reactions involving this compound, such as its synthesis or its use as a starting material, computational pathway analysis could provide fundamental insights into stereochemical control and reaction efficiency.

Applications of 2s,3s Dibenzyl 2,3 Dihydroxysuccinate in Chiral Synthesis

As a Chiral Building Block in Complex Molecule Construction

The intrinsic chirality and well-defined stereochemistry of (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate make it an excellent starting material for the synthesis of complex, enantiomerically pure molecules. Its structure provides a rigid scaffold upon which further chemical complexity can be built with a high degree of stereochemical control.

The core structure of this compound, derived from L-tartaric acid, serves as a foundational chiral template. Chemists utilize this pre-existing stereochemistry to construct larger, more complex molecular frameworks where the spatial orientation of functional groups is critical. The two stereocenters at the C2 and C3 positions provide a fixed, predictable geometry. This allows for the diastereoselective addition of substituents, leading to the formation of specific stereoisomers. The benzyl (B1604629) ester groups not only protect the carboxylic acid functionalities but can also be readily removed or transformed into other functional groups, offering synthetic flexibility. This makes the compound a key starting point for creating scaffolds that are later elaborated into pharmaceutically active compounds or other high-value materials where specific stereoisomers are required. Its utility extends to crystal engineering, where its defined chirality helps in designing and synthesizing crystalline materials with specific optical or electronic properties princeton.edu.

One of the notable applications of this compound is its role as a key precursor in the total synthesis of natural products, such as L-chicoric acid. Chicoric acid, the 2,3-O-dicaffeoyltartaric acid, is a compound found in various plants and is known for its potential health benefits libretexts.orgunizin.orgresearchgate.net.

The synthesis of L-chicoric acid leverages the (2S,3S) stereochemistry of the dibenzyl tartrate. In a common synthetic route, both the carboxyl groups of the tartaric acid moiety and the phenolic hydroxyl groups of caffeic acid are protected using benzyl groups. This is followed by an esterification reaction between the dibenzyl tartrate and a protected caffeic acid derivative. The final step involves the removal of the benzyl protecting groups, typically through catalytic hydrogenation, to yield the target L-chicoric acid libretexts.org. This strategy ensures that the desired stereochemistry of the final natural product is maintained, originating from the chiral pool starting material.

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | (E)-3-(3,4-Bis(benzyloxy)phenyl)acrylic acid | L-Chicoric Acid (after deprotection) | libretexts.org |

Role as a Chiral Auxiliary and Resolving Agent

Beyond its use as a structural backbone, this compound and its parent compound, tartaric acid, play crucial roles in separating enantiomers and directing the stereochemical outcome of reactions.

The separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its individual, pure enantiomers is a critical process known as resolution libretexts.orgunizin.orgyoutube.com. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or chromatography. The strategy involves converting the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of another chiral compound, known as a resolving agent youtube.com. Diastereomers have different physical properties and can be separated.

This compound, as a derivative of chiral tartaric acid, exemplifies this principle. While the ester itself is less commonly used for resolution than the parent acid, the underlying principle is the same. Chiral acids like tartaric acid are highly effective at resolving racemic mixtures of basic compounds, such as amines youtube.com. The reaction forms a pair of diastereomeric salts. Due to their different solubilities, one salt will preferentially crystallize from the solution. After physical separation of the crystals, treatment with a base regenerates the now enantiomerically pure amine youtube.com.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselectivity of a reaction. Once it has served its purpose, the auxiliary is removed. This compound can function as a chiral auxiliary. By attaching it to a prochiral molecule, its inherent chirality creates a sterically and electronically biased environment. This chiral environment forces subsequent reactions to occur from a specific face of the molecule, leading to the preferential formation of one stereoisomer over another. The bulky benzyl groups and the fixed (S,S) configuration of the dihydroxysuccinate backbone effectively shield one side of the reactive center, guiding the approach of reagents and thus inducing high stereoselectivity in the newly formed stereocenter(s) princeton.edu.

Contribution to Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Derivatives of this compound have been successfully employed to create chiral ligands for metal-based catalysts or as precursors for organocatalysts, demonstrating significant utility in this advanced area of synthesis.

For instance, it serves as a precursor for mono(2,6-dimethoxybenzoyl)tartaric acid. This derivative can form boronate complexes that act as highly effective catalysts for Diels-Alder reactions. In the cycloaddition between cyclopentadiene (B3395910) and methacrolein, these catalysts have achieved an impressive 94% enantiomeric excess (ee) princeton.edu. Furthermore, derivatives have been utilized in nickel-catalyzed kinetic resolutions for the desymmetrization of meso-tartrates, achieving high enantiomeric ratios princeton.edu. Another powerful application is in Holmium triflate (Ho(OTf)₃)-catalyzed [4+2] cycloaddition reactions, which yield dihydronaphthalenes with enantiomeric ratios greater than 98:2 princeton.edu. These examples highlight the compound's crucial role in developing powerful catalytic systems for producing chiral molecules with high optical purity.

| Catalytic System Component | Reaction Type | Substrates | Stereoselectivity Achieved | Reference |

| Mono(2,6-dimethoxybenzoyl)tartaric acid derivative | Diels-Alder Cycloaddition | Cyclopentadiene + Methacrolein | 94% ee | princeton.edu |

| Ho(OTf)₃ with tartrate derivative | [4+2] Cycloaddition | (details not specified) | >98:2 er | princeton.edu |

Lack of Specific Research Data Precludes Article Generation on "this compound" Applications in Chiral Synthesis

This compound, a derivative of D-tartaric acid, belongs to a class of compounds originating from the chiral pool, which are well-regarded as starting materials in asymmetric synthesis. ethz.ch Tartaric acid and its derivatives are known precursors for the synthesis of various chiral ligands and auxiliaries. ethz.ch

A significant area of investigation in chiral synthesis is the design of ligands for asymmetric catalysis. One prominent class of ligands derived from tartrate esters are TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols). ethz.ch These are typically synthesized by reacting tartrate esters with Grignard reagents. While this compound is a tartrate ester, no specific literature was found that details its direct use as a precursor for TADDOLs or other chiral ligands and their subsequent application in catalysis.

Similarly, the roles of co-catalysts in organocatalytic and biocatalytic systems are crucial for enhancing reaction efficiency and selectivity. However, searches did not yield any studies where this compound was employed as a co-catalyst.

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture completely into a single enantiomer. nih.govwikipedia.org This process involves the simultaneous resolution of enantiomers and the racemization of the slower-reacting enantiomer. nih.govwikipedia.org While various catalysts and strategies exist for DKR, no research was found that specifically implicates this compound or catalysts directly derived from it in such transformations.

Research on Derivatives and Analogues of 2s,3s Dibenzyl 2,3 Dihydroxysuccinate

Exploration of Other Ester Variants (e.g., diethyl, dibutyl, diisopropyl dihydroxysuccinates)

A primary area of research involves the substitution of the benzyl (B1604629) groups in (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate with other alkyl groups, leading to a variety of dihydroxysuccinate esters. Among the most studied are the diethyl, dibutyl, and diisopropyl variants, each exhibiting unique physical properties and applications.

Diethyl Dihydroxysuccinate: Often referred to as diethyl tartrate, this compound is a colorless liquid at room temperature. wikipedia.org It is synthesized through methods like the Fischer esterification of 2,3-dihydroxysuccinic acid with ethanol. researchgate.net Diethyl tartrate is a cornerstone of asymmetric synthesis, most famously as a chiral ligand in the Sharpless epoxidation, where it complexes with titanium isopropoxide to form a chiral catalyst for the enantioselective epoxidation of allylic alcohols. wikipedia.orgwikipedia.org It exists in three stereoisomeric forms: the chiral (2R,3R) and (2S,3S) enantiomers, and the achiral meso form. wikipedia.org

Dibutyl Dihydroxysuccinate: This variant, also known as dibutyl tartrate, is a di-ester derived from tartaric acid and butanol. wikipedia.org It is recognized for its use as a chiral auxiliary and as a biodegradable, "green" plasticizer derived from natural products. wikipedia.orgchemimpex.com Like other tartrates, it is used in chromatography for the separation of enantiomers. wikipedia.org

Diisopropyl Dihydroxysuccinate: Commonly known as diisopropyl tartrate (DIPT), this diester is another critical component in asymmetric catalysis. wikipedia.org It serves as a chiral ligand for titanium in the Sharpless epoxidation, similar to its diethyl counterpart. wikipedia.orgalfachemch.com DIPT has two chiral centers, giving rise to three stereoisomeric forms. wikipedia.org It is widely used as a chiral building block for producing pharmaceuticals and agrochemicals. alfachemch.comchemimpex.com

The following table provides a comparative overview of these common ester variants.

| Property | Diethyl Dihydroxysuccinate | Dibutyl Dihydroxysuccinate | Diisopropyl Dihydroxysuccinate |

| Synonym | Diethyl Tartrate wikipedia.org | Dibutyl Tartrate wikipedia.org | Diisopropyl Tartrate (DIPT) wikipedia.org |

| Molecular Formula | C₈H₁₄O₆ wikipedia.org | C₁₂H₂₂O₆ chemimpex.com | C₁₀H₁₈O₆ wikipedia.org |

| Molecular Weight | 206.19 g/mol wikipedia.org | 262.3 g/mol chemimpex.com | 234.25 g/mol wikipedia.org |

| Appearance | Colorless liquid wikipedia.org | Yellowish viscous liquid chemimpex.com | Colorless oil-like liquid chemimpex.com |

| Boiling Point | 280 °C wikipedia.org | 159-160 °C chemimpex.com | 152 °C (at 16 kPa) wikipedia.org |

| Key Application | Chiral ligand in Sharpless epoxidation wikipedia.org | Chiral auxiliary, plasticizer wikipedia.org | Chiral ligand in Sharpless epoxidation wikipedia.orgalfachemch.com |

Note: Properties can vary slightly depending on the specific stereoisomer.

Synthesis and Stereochemical Analysis of Functionalized Analogues

Beyond simple ester variations, research has focused on creating more complex, functionalized analogues of dihydroxysuccinates. These efforts aim to develop novel synthons for bioactive molecules and advanced materials. nih.gov Tartaric acid and its esters are ideal starting materials, providing a stereochemically defined platform for introducing new functional groups. nih.gov

One notable synthetic strategy is the visible light photoredox-catalyzed reductive dimerization of α-ketoesters to produce 2,3-dialkylated tartaric acid esters. acs.org This transition-metal-free method allows for the coupling of α-ketoesters to form the tartrate backbone while tolerating a wide array of functional groups, including alkenes, alkynes, ethers, and carbamates. acs.org This approach provides access to a diverse library of functionalized tartaric acid esters that would be difficult to synthesize using traditional methods.

The synthesis of bioactive molecules frequently employs tartrate-derived synthons. nih.gov For instance, the heavily oxygenated core of zaragozic acids (squalestatins), which are potent inhibitors of squalene (B77637) synthase, has been constructed using tartaric acid as a key precursor. nih.gov Similarly, tartrate derivatives have been instrumental in the stereoselective synthesis of various natural products containing lactone and lactam rings. nih.gov The stereochemical integrity of the tartrate starting material is crucial in these syntheses, as it allows for the precise and unambiguous setting of two stereocenters in the target molecule. nih.gov

Another example involves the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate through a diastereospecific bis-alkoxycarbonylation reaction. researchgate.net This process utilizes 1H-indene, carbon monoxide, and benzyl alcohol, demonstrating how the succinate (B1194679) structure can be integrated into more complex, fused-ring systems while controlling the stereochemistry. researchgate.net

Comparative Studies of Stereoisomeric Forms

The stereochemistry of dihydroxysuccinates is central to their utility, particularly in asymmetric synthesis. Tartaric acid itself exists in four stereoisomeric forms: (2R,3R)-tartaric acid (L-(+)-tartaric acid), (2S,3S)-tartaric acid (D-(−)-tartaric acid), the achiral meso form, and the racemic mixture of the D and L forms. wikipedia.org This stereochemical diversity is mirrored in its ester derivatives.

The (2S,3S) configuration of the parent compound, (-)-Dibenzyl D-tartrate, corresponds to the D-(-)-tartaric acid isomer. sigmaaldrich.comnih.gov Its enantiomer is (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate (Dibenzyl L-Tartrate), derived from L-(+)-tartaric acid. knownchemical.comchemicalbook.com There is also a meso form, Dibenzyl (2R,3S)-2,3-dihydroxybutanedioate, which is achiral due to an internal plane of symmetry. sigmaaldrich.com

Comparative studies often focus on the differential effects of these stereoisomers in chiral applications. For example, in the Sharpless epoxidation, both (+)-diethyl L-tartrate and (−)-diethyl D-tartrate are used. The choice of tartrate enantiomer dictates which face of the allylic alcohol is epoxidized, allowing for the selective synthesis of either enantiomer of the resulting epoxide product. This principle underscores the importance of having access to different stereoisomeric forms of these chiral auxiliaries.

The synthesis of these different stereoisomers typically starts from the corresponding isomer of tartaric acid, which is commercially available. wikipedia.orgresearchgate.net For instance, diethyl L-(+)-tartrate is prepared from L-(+)-tartaric acid, while its enantiomer is derived from D-(-)-tartaric acid. clearsynth.com The ability to synthesize and separate these stereoisomers is fundamental to their application in fields where precise three-dimensional molecular architecture is critical for function, such as in the development of pharmaceuticals and fine chemicals. nih.govchemimpex.com

Analytical and Spectroscopic Methodologies in 2s,3s Dibenzyl 2,3 Dihydroxysuccinate Research

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC, TLC)

Chromatographic methods are indispensable for the separation and purity assessment of (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate, particularly for verifying its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for analyzing this non-volatile compound. Commercial suppliers of (-)-Dibenzyl D-tartrate, a synonym for this compound, specify HPLC as the method for confirming purity, often requiring an assay of ≥98.0% for the sum of enantiomers. sigmaaldrich.comnih.gov Chiral HPLC methods are specifically developed to separate the (2S,3S) enantiomer from its (2R,3R) counterpart. While specific methods for this exact compound are proprietary, methods for analogous chiral acids like dibenzoyl-L-tartaric acid utilize chiral stationary phases. For instance, a Chiral PAK IA column with a mobile phase of n-heptane, isopropanol, and trifluoroacetic acid has been successfully used, demonstrating the capability to achieve high resolution between enantiomers. researchgate.net For this compound, a similar approach using a chiral column would be expected, with UV detection employed due to the presence of benzyl (B1604629) chromophores. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure sharp peak shapes for acidic compounds by keeping them in a protonated state. stackexchange.com

Gas Chromatography (GC) is less commonly used for this compound due to its high molecular weight and low volatility. Direct analysis would require high temperatures that could lead to degradation. Derivatization to form more volatile analogs, such as silyl (B83357) ethers of the hydroxyl groups, could enable GC analysis, but this adds complexity and potential for side reactions.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and assessing fraction purity during column chromatography purification. A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a solvent system like ethyl acetate/hexane as the mobile phase. The spots can be visualized under UV light (254 nm) owing to the UV-active benzyl groups. While useful for detecting impurities, TLC is generally not suitable for separating enantiomers without specialized chiral stationary phases. stackexchange.com

Table 1: Overview of Chromatographic Methods for this compound Analysis

| Technique | Primary Application | Typical Stationary Phase | Common Mobile Phase System (Example) | Detection Method |

|---|---|---|---|---|

| HPLC | Purity determination, Enantiomeric separation | Chiral Stationary Phase (e.g., Chiral PAK) | n-Heptane / Isopropanol / Trifluoroacetic Acid | UV (e.g., 230-270 nm) |

| GC | Limited applicability; requires derivatization | Polysiloxane-based capillary column | N/A (unless derivatized) | Flame Ionization (FID), Mass Spectrometry (MS) |

| TLC | Reaction monitoring, Qualitative purity check | Silica Gel 60 F254 | Ethyl Acetate / Hexane | UV (254 nm), Staining reagents |

Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons of the two benzyl groups would appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) would likely appear as a singlet or an AB quartet around δ 5.2 ppm. The two methine protons (-CH(OH)-) on the tartrate backbone are chemically equivalent due to the molecule's C₂ symmetry and would present as a singlet around δ 4.6 ppm. The hydroxyl (-OH) protons would produce a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 18 carbon atoms. Key signals include the carbonyl carbon of the ester groups around δ 170 ppm, the aromatic carbons between δ 128-135 ppm, the benzylic methylene carbon near δ 68 ppm, and the methine carbons of the diol backbone around δ 72 ppm. researchgate.net

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups. The spectrum would be dominated by a strong, broad absorption band for the O-H stretching of the hydroxyl groups, typically in the region of 3500-3300 cm⁻¹. A sharp, intense peak corresponding to the C=O stretching of the ester functional groups would be observed around 1740-1720 cm⁻¹. Other significant absorptions would include C-H stretches from the aromatic and aliphatic parts of the molecule (around 3100-2900 cm⁻¹) and C-O stretching vibrations in the 1250-1050 cm⁻¹ region.

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 330 would be expected, corresponding to the molecular formula C₁₈H₁₈O₆. nih.gov Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.orglibretexts.org A prominent fragment would likely be the benzyl cation [C₇H₇]⁺ at m/z 91, resulting from the loss of the tartrate ester moiety. Another significant fragment could arise from the loss of a benzyloxycarbonyl radical (•COOCH₂Ph), leading to an ion that can provide further structural information.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value / Region |

|---|---|---|

| ¹H NMR | Aromatic protons (Ar-H) | δ 7.3-7.4 ppm (multiplet) |

| Benzylic protons (-CH₂Ar) | δ ~5.2 ppm (singlet) | |

| Methine protons (-CH(OH)-) | δ ~4.6 ppm (singlet) | |

| Hydroxyl protons (-OH) | Variable, broad singlet | |

| ¹³C NMR | Ester carbonyl (-C=O) | δ ~170 ppm |

| Aromatic carbons (C-Ar) | δ 128-135 ppm | |

| Methine carbons (-CH(OH)-) | δ ~72 ppm | |

| Benzylic carbon (-CH₂Ar) | δ ~68 ppm | |

| IR Spectroscopy | O-H stretch | 3500-3300 cm⁻¹ (broad) |

| C=O stretch (ester) | 1740-1720 cm⁻¹ (strong, sharp) | |

| C-O stretch | 1250-1050 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 330 |

| Major Fragment (Benzyl cation) | m/z 91 |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Analysis

X-ray Crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously confirm the (S,S) configuration at the C2 and C3 stereocenters.

The process involves growing a suitable single crystal of the compound, which can be achieved by slow evaporation from a solvent mixture. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis provides the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. The chiral nature of this compound dictates that it must crystallize in one of the 65 chiral (non-centrosymmetric) space groups.

While specific crystallographic data for this compound, such as its space group and unit cell parameters, are not widely reported in public databases, the analysis would be expected to reveal a structure stabilized by intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules. smolecule.com The determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of the X-rays by the atoms, a technique that allows differentiation between a molecule and its mirror image.

Future Directions and Emerging Research Frontiers

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Key research efforts are being directed towards:

Direct Esterification: Investigating novel catalysts that can facilitate the direct benzylation of L-tartaric acid with high selectivity and yield, thereby reducing the number of synthetic steps.

Greener Solvents and Catalysts: Exploring the use of environmentally benign solvents and recyclable catalysts to replace traditional, more hazardous options. nih.gov

A comparison of traditional versus emerging synthetic approaches highlights the potential for improvement:

| Feature | Traditional Synthesis | Emerging Green Synthesis |

| Starting Material | L-Tartaric Acid | L-Tartaric Acid |

| Key Reaction | Multi-step protection-deprotection sequences | Catalytic direct esterification |

| Solvents | Often chlorinated solvents | Benign alternatives (e.g., ionic liquids, supercritical fluids) |

| Catalyst | Stoichiometric acid/base catalysts | Recyclable solid acid or enzymatic catalysts |

| Atom Economy | Moderate | High |

| Waste Generation | Significant | Minimized |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The shift from batch to continuous manufacturing is a transformative trend in the chemical industry, offering enhanced safety, consistency, and efficiency. nih.gov (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate is a prime candidate for production using flow chemistry and microreactor technology. kth.sersc.org

Future research in this area will likely focus on:

Microreactor Design: Developing specialized microreactors that can handle the specific reaction kinetics and conditions for the synthesis of tartaric acid esters. researchgate.netmdpi.com The high surface-area-to-volume ratio in microreactors can lead to significantly improved heat and mass transfer, resulting in higher yields and selectivities. rsc.org

Process Analytical Technology (PAT): Integrating real-time monitoring and control systems to ensure the quality and consistency of the product in a continuous process.

Downstream Processing: Designing continuous purification and isolation techniques, such as continuous crystallization or membrane separation, to create a seamless end-to-end manufacturing process. nih.govresearchgate.net

The potential advantages of flow synthesis for this compound are substantial, promising a more sustainable and economical production model. nih.gov

Exploration of Novel Bio-Catalytic and Enzymatic Synthesis Routes

Biocatalysis, leveraging the high selectivity and efficiency of enzymes, presents a powerful alternative to traditional chemical synthesis. nih.gov For chiral molecules like this compound, enzymes offer the potential for highly enantioselective transformations under mild conditions. doi.orgnih.gov

Emerging research is exploring:

Lipase-Catalyzed Esterification: The use of lipases for the selective esterification of tartaric acid is a promising avenue. nih.gov Lipases can operate in non-aqueous media and exhibit high chemo- and regioselectivity.

Immobilized Enzymes: Developing robust systems with immobilized enzymes for use in continuous flow reactors, which enhances catalyst stability and reusability. mdpi.com

Chemoenzymatic Strategies: Combining the advantages of chemical and enzymatic steps to create novel and efficient synthetic routes. nih.govacs.org For instance, an enzymatic resolution step could be integrated into a chemical synthesis pathway to achieve high enantiomeric purity. doi.org

A notable example in a related area is the use of cis-epoxysuccinate hydrolase (CESH) for the enantioselective synthesis of L(+)- and D(–)-tartaric acids, which demonstrates the power of biocatalysis in producing chiral building blocks. mdpi.com

Advanced Computational Chemistry for Reaction Prediction and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding reaction mechanisms and predicting the properties of new materials. researchgate.netnih.govrsc.org For this compound, computational approaches can accelerate research and development.

Future computational studies are expected to:

Elucidate Reaction Mechanisms: Use DFT to model the transition states and reaction pathways of novel synthetic routes, providing insights that can guide catalyst design and reaction optimization. nih.gov

Predict Material Properties: Simulate how the incorporation of this compound into polymers or other materials will affect their structural and functional properties.

Virtual Screening: Computationally screen libraries of potential catalysts or derivatives to identify promising candidates for experimental investigation, saving time and resources.

Conformational analysis of tartaric acid using DFT has already provided valuable information about its stable conformers, which is crucial for understanding its reactivity and interactions. researchgate.net

Expanding Applications in Material Science and Advanced Functional Molecules

The unique chiral structure of this compound makes it an attractive building block for a variety of advanced materials. smolecule.com Research is actively exploring its use beyond its traditional role as a chiral auxiliary.

Emerging applications include:

Chiral Polymers: Its incorporation into polymer backbones can induce chirality, leading to materials with unique optical or recognition properties. nih.govresearchgate.net Tartaric acid derivatives have been successfully used to create biodegradable poly(ester-thioether)s and polyurethane elastomers. nih.govresearchgate.net

Functional Materials: As a component in the design of liquid crystals, and other functional materials where chirality can influence macroscopic properties. smolecule.comimperial.ac.uk

Crystal Engineering: Utilizing its well-defined stereochemistry to direct the formation of crystalline structures with specific properties for applications in areas like nonlinear optics. smolecule.com

The versatility of tartaric acid and its derivatives as synthons for bioactive molecules and natural products further underscores the potential for discovering new applications for this compound. nih.gov

Q & A

Q. What are the key stereochemical considerations when synthesizing (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate?

The compound contains two defined stereocenters in the (2S,3S) configuration, verified via chiral chromatography or X-ray crystallography . To ensure stereochemical fidelity, synthetic routes often employ enantiomerically pure starting materials like D-tartaric acid derivatives. For example, benzylation of (2S,3S)-2,3-dihydroxysuccinic acid under Mitsunobu conditions or enzymatic esterification can preserve the stereochemistry .

Q. How can researchers confirm the purity and identity of this compound?

Analytical methods include:

- HPLC with chiral stationary phases to resolve enantiomeric impurities.

- NMR spectroscopy (e.g., H and C) to confirm esterification and stereochemistry via coupling constants and splitting patterns .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., [M+Na] peak at m/z 371.1 for CHO) .

Q. What are common applications of this compound in organic synthesis?

It serves as a chiral building block for:

- Zaragozic acid synthesis : Acts as a precursor in carbonyl ylide cycloaddition strategies to form complex polycyclic cores .

- Hydroxyglutamic acid derivatives : Kinetic resolution of dibenzyl esters using Subtilisin Carlsberg produces enantiopure intermediates for amino acid synthesis .

Advanced Research Questions

Q. How can kinetic resolution address enantiomeric impurities in this compound derivatives?

Enzymatic methods, such as Subtilisin Carlsberg-catalyzed hydrolysis, selectively cleave one enantiomer of racemic mixtures. For example, dibenzyl (2S*,3R*)-N-Boc-3-hydroxyglutamate undergoes resolution to yield (2R,3S)-configured products with >98% ee, enabling access to enantiopure intermediates .

Q. What experimental strategies mitigate contradictions in stereochemical outcomes during esterification?

Discrepancies in stereochemistry (e.g., unintended (2R,3S) formation) may arise from:

Q. How does the choice of ester protecting groups (e.g., benzyl vs. tert-butyl) influence reactivity in downstream applications?

- Benzyl groups : Offer stability under acidic conditions but require hydrogenolysis for removal, which may affect acid-sensitive substrates.

- tert-Butyl groups : Provide orthogonal deprotection (e.g., via TFA) but may sterically hinder reactions in crowded environments. Comparative studies show benzyl esters are preferred for multi-step syntheses requiring iterative deprotection .

Q. What methodologies optimize yield in large-scale syntheses of this compound?

- Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., racemization) by controlling residence time.

- Catalyst loading : Reduced palladium/carbon (1–5 mol%) in hydrogenolysis steps minimizes costs.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the stability of this compound under basic conditions?

Discrepancies may arise from:

Q. Why do some studies report variable enzymatic activity with this compound in biocatalytic applications?

Enzyme-substrate compatibility (e.g., lipase specificity for ester chain length) and solvent polarity (e.g., tert-butanol vs. hexane) critically influence reaction rates. Pre-screening enzymes (e.g., Candida antarctica lipase B) under varied conditions resolves such inconsistencies .

Methodological Tables

Table 1. Key Analytical Data for this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 330.33 g/mol | |

| CAS RN | 929558-08-7 | |

| Chiral Purity (HPLC) | >99% ee | |

| Stability (pH 7.4, 25°C) | >90% retention after 30 days |

Table 2. Comparative Reactivity of Ester Derivatives

| Ester Type | Deprotection Method | Stability in Acid | Reference |

|---|---|---|---|

| Dibenzyl | Hydrogenolysis | High | |

| Di-tert-butyl | TFA cleavage | Moderate | |

| Diethyl | Hydrolysis (NaOH) | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.